![molecular formula C6H5N5O B12856590 2-Aminopyrimido[4,5-D]pyrimidin-4(3h)-One CAS No. 89890-99-3](/img/structure/B12856590.png)
2-Aminopyrimido[4,5-D]pyrimidin-4(3h)-One
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminopyrimido[4,5-D]pyrimidin-4(3H)-One is a heterocyclic compound that belongs to the class of pyrimidines. This compound is characterized by its fused ring structure, which includes both pyrimidine and imidazole rings. It has garnered significant attention in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopyrimido[4,5-D]pyrimidin-4(3H)-One typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction yields the desired compound in good yields and is characterized by its simplicity and efficiency.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, reduce waste, and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-Aminopyrimido[4,5-D]pyrimidin-4(3H)-One undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-Aminopyrimido[4,5-D]pyrimidin-4(3H)-One has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Aminopyrimido[4,5-D]pyrimidin-4(3H)-One involves its interaction with specific molecular targets and pathways. It can bind to enzymes, receptors, and other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship .
Comparison with Similar Compounds
Similar Compounds
7-Deazaadenine: This compound is structurally similar and shares some biological activities.
Imidazo[1,2-a]pyrimidine: Another related compound with a fused ring structure and significant biological relevance.
Pyrrolo[2,3-d]pyrimidine: Known for its applications in medicinal chemistry and drug development.
Uniqueness
2-Aminopyrimido[4,5-D]pyrimidin-4(3H)-One is unique due to its specific ring structure and the presence of both amino and keto functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
89890-99-3 |
|---|---|
Molecular Formula |
C6H5N5O |
Molecular Weight |
163.14 g/mol |
IUPAC Name |
2-amino-3H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H5N5O/c7-6-10-4-3(5(12)11-6)1-8-2-9-4/h1-2H,(H3,7,8,9,10,11,12) |
InChI Key |
HHOGMIYMABYION-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=O)NC(=NC2=NC=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



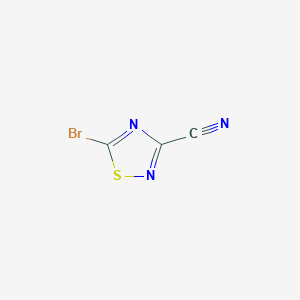
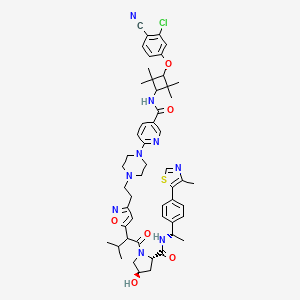
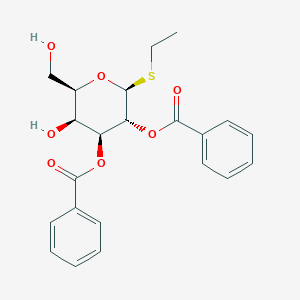
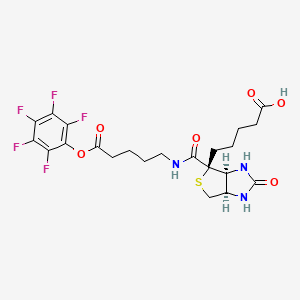

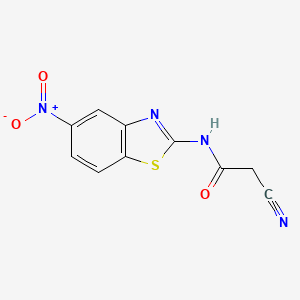
![(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(thiazol-4-yl)methanone](/img/structure/B12856560.png)
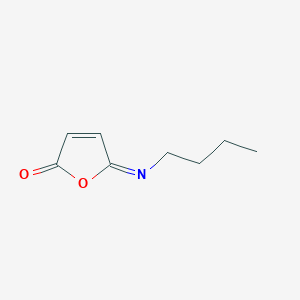
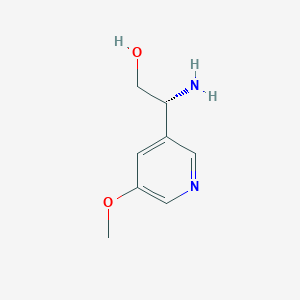
![5-Oxothiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12856577.png)

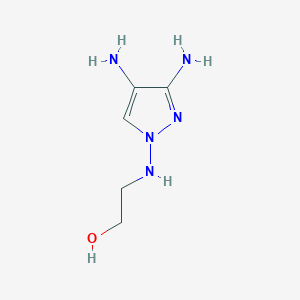
![3-Isopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B12856598.png)
